molecular formula C12H12F3NO B8120880 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B8120880
M. Wt: 243.22 g/mol
InChI Key: UFTZMZPCTMQJLZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde is a chemical compound characterized by a benzaldehyde core substituted with a trifluoromethyl group and a pyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde typically involves the following steps:

  • Bromination: The starting material, 4-(trifluoromethyl)benzaldehyde, undergoes bromination to introduce a bromine atom at the ortho position.

  • Nucleophilic Substitution: The brominated compound is then treated with pyrrolidine in the presence of a base, leading to the substitution of the bromine atom with the pyrrolidin-1-yl group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Carboxylic Acids: Resulting from the oxidation of the aldehyde group.

  • Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.

  • Substituted Pyrrolidin-1-yl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 2-(Pyrrolidin-1-yl)pyridine: Similar in structure but lacks the trifluoromethyl group.

  • 4-(Trifluoromethyl)benzaldehyde: Similar but lacks the pyrrolidin-1-yl group.

Uniqueness: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of the trifluoromethyl group and the pyrrolidin-1-yl group, which can impart distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-pyrrolidin-1-yl-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-4-3-9(8-17)11(7-10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTZMZPCTMQJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized from 2-fluoro-4-(trifluoromethyl)benzaldehyde and pyrrolidine as described in Example 67, Step 1 (1.6 g, 63%): LCMS (ESI, m/z): 244 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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